2-Bromo-4-methyl-5-nitro-1H-imidazole
Overview
Description
2-Bromo-4-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. It is a pale yellow to off-white powder and is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. The process begins with 4-nitroimidazole, which reacts with a brominating agent in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium, leading to the formation of 2,5-dibromo-4-nitroimidazole. This intermediate is then subjected to further reactions in a non-protic solvent with an iodinating agent to yield 2-bromo-5-iodo-4-nitroimidazole. Finally, the target compound is obtained by reduction using a phosphorus-based reducing agent in an alcoholic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Substitution: Various substituted imidazoles depending on the nucleophile used.
Reduction: 2-Bromo-4-methyl-5-amino-1H-imidazole.
Oxidation: 2-Bromo-4-carboxy-5-nitro-1H-imidazole.
Scientific Research Applications
2-Bromo-4-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-nitro-1H-imidazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This property makes it a potential candidate for antimicrobial and anticancer applications. The bromine atom and the imidazole ring contribute to its binding affinity to specific molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitroimidazole
- 5-Bromo-2-methyl-4-nitro-1H-imidazole
- 2-Bromo-5-nitroimidazole
- 4-Bromo-2-methyl-5-nitroimidazole
Uniqueness
2-Bromo-4-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a nitro group on the imidazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(8(9)10)7-4(5)6-2/h1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKBPGXXQSCLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878716 | |
Record name | 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105983-46-8 | |
Record name | 2-Bromo-4-methyl-5-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105983468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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